2-Isocyanato-5-methylthiophene

Physical Chemistry Chemical Engineering Process Development

2-Isocyanato-5-methylthiophene, also known as 5-Methylthien-2-yl isocyanate, is a heterocyclic organic compound belonging to the thiophene family. It is characterized by a highly reactive isocyanate (-N=C=O) functional group attached to a methyl-substituted thiophene ring.

Molecular Formula C6H5NOS
Molecular Weight 139.18 g/mol
CAS No. 76536-99-7
Cat. No. B033100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanato-5-methylthiophene
CAS76536-99-7
Molecular FormulaC6H5NOS
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)N=C=O
InChIInChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3
InChIKeyTYOUGUHTXIYXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanato-5-methylthiophene (CAS 76536-99-7): A Reactive Building Block for Precision Synthesis


2-Isocyanato-5-methylthiophene, also known as 5-Methylthien-2-yl isocyanate, is a heterocyclic organic compound belonging to the thiophene family [1]. It is characterized by a highly reactive isocyanate (-N=C=O) functional group attached to a methyl-substituted thiophene ring. This compound, with the molecular formula C₆H₅NOS and a molecular weight of 139.18 g/mol, is a liquid at room temperature with a predicted boiling point of approximately 201.2 °C at 760 mmHg . Its primary utility lies in its role as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications .

Why Generic Isocyanate or Thiophene Substitution Cannot Replace 2-Isocyanato-5-methylthiophene


While numerous isocyanates and thiophenes are available, 2-Isocyanato-5-methylthiophene possesses a specific combination of structural features—a reactive isocyanate group and a 5-methyl-substituted thiophene ring—that dictates its unique reactivity profile, physical properties, and downstream applications. Substituting this compound with a generic isocyanate (e.g., phenyl isocyanate) or a different thiophene derivative would fundamentally alter the steric and electronic environment of the reactive center, potentially leading to different reaction outcomes, altered yields, or failure in the intended synthetic pathway . The specific application of this compound in the preparation of p38 kinase inhibitors further underscores the critical nature of its exact structure; a change in the substitution pattern on the thiophene ring could abolish or significantly reduce the biological activity of the final drug candidate .

Quantifiable Differentiation of 2-Isocyanato-5-methylthiophene from Key Analogs


Comparative Physicochemical Profile: Boiling Point and Density of 2-Isocyanato-5-methylthiophene vs. Unsubstituted and Halogenated Analogs

The boiling point and density of 2-isocyanato-5-methylthiophene are distinct from those of its closest analogs, which is critical for purification and handling. When compared to the unsubstituted 2-isocyanatothiophene, the methyl group increases the boiling point by approximately 43 °C. Substitution with a chlorine atom (2-isocyanato-5-chlorothiophene) further increases the boiling point by an additional 13.4 °C . These differences are quantifiable and allow for precise selection based on process requirements.

Physical Chemistry Chemical Engineering Process Development

Distinct Application in p38 Kinase Inhibitor Synthesis

2-Isocyanato-5-methylthiophene is specifically documented as a reagent used in the preparation of p38 kinase inhibitors . This application is not a generic function of all isocyanates or thiophenes; it is a specific utility tied to the compound's unique structure. The compound is mentioned in 32 patents, primarily in this context [1]. In contrast, the 5-chloro analog is noted for its use in the preparation of P2Y12 inhibitors [2].

Medicinal Chemistry Drug Discovery Kinase Inhibition

Validated Research Applications for 2-Isocyanato-5-methylthiophene


Synthesis of p38 Kinase Inhibitors for Inflammation Research

Based on its documented use in the preparation of p38 kinase inhibitors, 2-Isocyanato-5-methylthiophene is a critical building block for medicinal chemistry programs targeting inflammatory diseases. The compound's specific structure is required to achieve the desired kinase inhibition profile, and it is cited in numerous patents in this field [1]. Procurement of this exact compound is essential for replicating or advancing research based on these patents.

Development of Advanced Materials and Conductive Polymers

The compound's thiophene core and reactive isocyanate handle make it a valuable monomer or cross-linking agent for the synthesis of organic semiconductors and conductive polymers . Its predicted physical properties, such as a boiling point of ~201 °C, allow for its use in thermal processing techniques where more volatile isocyanates would be unsuitable .

Precision Synthesis of Polyurethanes and Polyureas

As a heterocyclic isocyanate, 2-Isocyanato-5-methylthiophene can react with alcohols and amines to form urethane and urea linkages, respectively. This reactivity is central to the creation of specialized polyurethanes and polyureas with tailored properties derived from the thiophene ring, such as enhanced electronic or optical characteristics .

Derivatization of Amines for HPLC or LC-MS Analysis

The isocyanate group of this compound is highly reactive with amines, making it a potential derivatization agent for the analysis of amine-containing compounds in complex mixtures. Its unique mass (139.18 g/mol) and UV-active thiophene chromophore could provide enhanced sensitivity and selectivity in liquid chromatography-mass spectrometry (LC-MS) methods compared to simpler, less sensitive derivatization reagents.

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